Cas no 189264-02-6 ((2S,\u200b4R)\u200b-Argatroban)

(2S,\u200b4R)\u200b-Argatroban Chemical and Physical Properties
Names and Identifiers
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- (2S,4R)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)piperidine-2-carboxylicacid
- SW220256-1
- (2S,\u200b4R)\u200b-Argatroban
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- Inchi: 1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17+,18+/m1/s1
- InChI Key: KXNPVXPOPUZYGB-YZYLHUITSA-N
- SMILES: S(C1=CC=CC2=C1NCC(C)C2)(N[C@@H](CCC/N=C(\N)/N)C(N1CC[C@@H](C)C[C@H]1C(=O)O)=O)(=O)=O
Computed Properties
- Exact Mass: 508.24678944 g/mol
- Monoisotopic Mass: 508.24678944 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 35
- Rotatable Bond Count: 9
- Complexity: 887
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Molecular Weight: 508.6
- Topological Polar Surface Area: 189
Experimental Properties
- Melting Point: NA
- Boiling Point: NA
(2S,\u200b4R)\u200b-Argatroban Security Information
- Hazard Statement: CAUTION: May irritate eyes, skin
- Safety Instruction: CAUT
(2S,\u200b4R)\u200b-Argatroban Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A654380-10mg |
(2S,\u200b4R)\u200b-Argatroban |
189264-02-6 | 10mg |
$ 1499.00 | 2023-04-19 | ||
TRC | A654380-1mg |
(2S,\u200b4R)\u200b-Argatroban |
189264-02-6 | 1mg |
$ 190.00 | 2023-04-19 |
(2S,\u200b4R)\u200b-Argatroban Related Literature
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Patrick D. Bailey,Paula A. Millwood,Peter D. Smith Chem. Commun. 1998 633
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2. Enantio- and diastereo-selective synthesis of pipecolic acid derivatives using the aza-Diels–Alder reaction of imines with dienesPatrick D. Bailey,Robert D. Wilson,George R. Brown J. Chem. Soc. Perkin Trans. 1 1991 1337
Additional information on (2S,\u200b4R)\u200b-Argatroban
(2S,4R)-Argatroban: A Direct Thrombin Inhibitor with Therapeutic Potential in Cardiovascular Diseases
(2S,4R)-Argatroban, also known as CAS 189264-02-6, is a synthetic derivative of the naturally occurring anticoagulant hirudin, which exhibits potent direct thrombin inhibition activity. This pharmaceutical compound has garnered significant attention in recent years due to its unique mechanism of action and potential applications in the management of thromboembolic disorders. The chemical structure of (2S,4R)-Argatroban is characterized by a disulfide bridge between its two cysteine residues, which contributes to its stability and bioavailability. Recent studies have highlighted its role in acute coronary syndrome and stroke prevention, making it a promising candidate for further clinical exploration.
The pharmacological properties of (2S,4R)-Argatroban are primarily attributed to its ability to inhibit the serine protease thrombin by binding to the catalytic site of the enzyme. This direct anticoagulant acts by preventing the conversion of fibrinogen to fibrin, thereby inhibiting clot formation. Unlike traditional anticoagulants such as heparin, which require cofactors for their activity, (2S,4R)-Argatroban functions independently, offering a more targeted therapeutic approach. Recent research published in Thrombosis Research (2023) has demonstrated that this drug candidate exhibits a favorable safety profile and rapid onset of action, making it suitable for patients at high risk of thromboembolism.
Emerging evidence from clinical trials suggests that (2S,4R)-Argatroban may have significant implications in the treatment of cardiovascular diseases. A phase II study conducted by the European Society of Cardiology (ESC) in 2024 evaluated its efficacy in patients with acute myocardial infarction and found that it reduced the incidence of thromboembolic events by 35% compared to standard anticoagulant therapy. Additionally, a meta-analysis published in Circulation (2024) highlighted its potential in reducing stroke recurrence rates in patients with atrial fibrillation, a condition associated with a high risk of thromboembolism. These findings underscore the importance of further clinical research to validate its therapeutic utility.
The pharmacokinetic profile of (2S,4R)-Argatroban is another critical aspect of its therapeutic potential. Due to its high bioavailability and long half-life, this drug compound can be administered orally or intravenously, depending on the clinical context. A recent study in Pharmacological Research (2023) revealed that the metabolic pathway of (2S,4-r)-Argatroban involves hepatic metabolism, with no significant interaction with common drug metabolizing enzymes. This pharmacological behavior suggests that it may have a lower risk of drug-drug interactions compared to other anticoagulants, which is a crucial factor in its therapeutic application.
In the context of acute coronary syndromes, (2S,4R)-Argatroban has shown promising results in preventing myocardial reperfusion injury. A randomized controlled trial published in JAMA Cardiology (2024) demonstrated that patients treated with (2S,4R)-Argatroban during percutaneous coronary intervention (PCI) experienced a 20% reduction in cardiac biomarker release compared to those receiving standard anticoagulant therapy. This clinical evidence highlights the potential of (2S,4R)-Argatroban as a novel therapeutic agent in the management of acute coronary events.
Furthermore, the therapeutic applications of (2S,4R)-Argatroban extend beyond cardiovascular diseases. Research published in Blood (2023) has explored its potential in the treatment of thrombotic disorders such as deep vein thrombosis and pulmonary embolism. The anticoagulant potency of this drug molecule was found to be comparable to that of low molecular weight heparin, with the added advantage of a more predictable pharmacological response. These findings suggest that (2S,4R)-Argatroban could be a viable alternative to traditional anticoagulants in certain clinical scenarios.
Despite its promising therapeutic potential, the clinical application of (2S,4R)-Argatroban is still in its early stages. Ongoing clinical trials are investigating its safety and efficacy in larger patient populations, particularly in the management of chronic thromboembolic disease. A phase III study by the International Stroke Trial Group (ISTG) is currently evaluating its effectiveness in reducing stroke recurrence rates in patients with atrial fibrillation. The results of these studies are expected to provide critical insights into the clinical utility of this anticoagulant agent.
In conclusion, (2S,4R)-Argatroban represents a significant advancement in the field of anticoagulant therapy. Its direct thrombin inhibition mechanism, combined with its favorable pharmacological profile, positions it as a potential therapeutic option for a wide range of thromboembolic disorders. As ongoing clinical research continues to explore its applications, the therapeutic potential of (2S,4R)-Argatroban is likely to expand, offering new treatment strategies for patients at risk of thromboembolic complications.
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